molecular formula C16H18N2O2S3 B11652621 (5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11652621
M. Wt: 366.5 g/mol
InChI Key: FYAPNEOEZZUFKC-ACCUITESSA-N
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Description

(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazolidinone intermediate.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including basic or acidic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of (5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a thiophene ring, and a pyrrolidine moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H18N2O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

(5E)-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O2S3/c19-14(17-7-1-2-8-17)6-3-9-18-15(20)13(23-16(18)21)11-12-5-4-10-22-12/h4-5,10-11H,1-3,6-9H2/b13-11+

InChI Key

FYAPNEOEZZUFKC-ACCUITESSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1CCN(C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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